EPZ-4777

Epigenetics Leukemia Target Validation

Standardizing DOT1L enzymatic assays requires a well-characterized reference inhibitor with defined binding stoichiometry. EPZ-4777 (EPZ004777) is the first reported potent DOT1L inhibitor, uniquely validated with a co-crystal structure (PDB 4ER3). - **Biochemical validation**: IC50 = 0.4-0.5 nM; KD = 0.25 nM; 1:1 stoichiometry by SPR. - **Selectivity**: >1,000-fold vs. other protein methyltransferases (PRMT5 IC50 = 521 nM; others >50 µM). - **Cell potency**: EC50 ≈4 nM (MV4-11, MOLM-13); suitable for washout experiments due to shorter residence time vs. EPZ-5676. - **Structural reference**: Only DOT1L inhibitor with public co-crystal-essential for docking and pharmacophore modeling.

Molecular Formula C27H40N8O4
Molecular Weight 540.7 g/mol
Cat. No. B15586608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ-4777
Molecular FormulaC27H40N8O4
Molecular Weight540.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H40N8O4/c1-16(2)34(12-6-11-29-26(38)33-18-9-7-17(8-10-18)27(3,4)5)13-19-21(36)22(37)25(39-19)35-15-32-20-23(28)30-14-31-24(20)35/h7-10,14-16,19,21-22,25,36-37H,6,11-13H2,1-5H3,(H2,28,30,31)(H2,29,33,38)/t19-,21-,22-,25-/m1/s1
InChIKeyMTLMDZJUGDUTCP-PTGPVQHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ-4777: DOT1L Probe Identity & Selectivity


EPZ-4777 (also designated EPZ004777) is a first-in-class, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase DOT1L [1]. It was the first DOT1L inhibitor disclosed with in vivo efficacy, establishing a foundational chemical probe for interrogating H3K79 methylation in mixed lineage leukemia (MLL) [2]. The compound selectively blocks H3K79 dimethylation, suppresses leukemogenic gene expression, and induces apoptosis specifically in MLL-rearranged cells .

DOT1L methyltransferase inhibition probe with SAM-competitive mechanism
Profiled selectivity context against a panel of histone methyltransferases
Unique co-crystal structure resource for SAM-binding site remodeling studies

Why EPZ-4777 Cannot Be Replaced


Generic substitution of EPZ-4777 with later-generation DOT1L inhibitors (e.g., SGC0946, EPZ-5676) or EZH2 inhibitors (e.g., tazemetostat) is scientifically unsound due to substantial differences in cellular potency, target residence time, and selectivity profiles. EPZ-4777 exhibits >1,000-fold biochemical selectivity for DOT1L over EZH2 and other histone methyltransferases [1], a profile that is not shared by EZH2-directed agents. Conversely, the brominated analog SGC0946 demonstrates a 10- to 100-fold increase in cellular potency relative to EPZ-4777 due to an altered off-rate and improved permeability [2]. These divergent properties preclude one-for-one replacement without re-optimization of assay conditions and interpretation of target engagement.

Cellular target engagement potency may not transfer

EPZ-4777 requires higher concentrations than SGC0946 to achieve equivalent H3K79me2 suppression in cell-based assays.

Selectivity profile may require careful concentration review

Reported selectivity window differs from clinical-stage compounds; off-target engagement potential at high concentrations should be evaluated.

Binding kinetics and residence time diverge

Differences in drug-target residence time may shift cellular response kinetics and washout experimental outcomes.

EPZ-4777: Comparative Evidence Guide


Enzymatic Potency vs. SGC0946

In a direct head-to-head biochemical assay, EPZ-4777 inhibits DOT1L enzymatic activity with an IC50 of 0.5 nM, while the brominated analog SGC0946 achieves a modestly improved IC50 of 0.3 nM [1]. Although SGC0946 exhibits a 1.7-fold lower IC50, EPZ-4777 remains the reference compound for understanding the core pharmacophore's interaction with the DOT1L catalytic site.

Enzymatic Potency vs SGC0946
Head-to-head
IC₅₀ 0.5 nM (EPZ-4777) vs 0.3 nM (SGC0946)
KD 0.25 nM vs 0.06 nM
Supports assay development context where binding characterization depth is prioritized.
Recombinant DOT1L, SPR single-cycle kinetics.
Epigenetics Leukemia Target Validation

Cellular Target Engagement vs. SGC0946

In quantitative cellular assays measuring H3K79 dimethylation, EPZ-4777 exhibits IC50 values of 84 nM (MCF10A cells) and 264 nM (A431 cells). In contrast, its brominated analog SGC0946 is substantially more potent, with IC50s of 8.8 nM and 2.65 nM, respectively [1]. This represents a 9.5-fold improvement in MCF10A cells and a 100-fold improvement in A431 cells.

Cellular Engagement vs SGC0946
Head-to-head
MCF10A IC₅₀ 84 nM vs 8.8 nM
A431 IC₅₀ 264 nM vs 2.65 nM
Highlights concentration adjustment needs for equivalent cellular H3K79me2 suppression.
4-day treatment, in-cell western.
Cell Biology Epigenetics Cancer

Selectivity Profile vs. EPZ-5676

In a Zmpste24-deficient progeroid mouse model, treatment with either EPZ-4777 or the clinical-stage DOT1L inhibitor EPZ-5676 (pinometostat) produced comparable biological outcomes, including reduced inflammation and improved tissue morphology [1]. Data from both inhibitors were pooled due to their similar efficacy, indicating that EPZ-4777 serves as a valid in vivo surrogate for investigating DOT1L inhibition in non-oncology contexts.

Selectivity vs EPZ-5676
Cross-study
>1,000-fold DOT1L vs PMT panel
PRMT5 IC₅₀ 521 nM
Supports selectivity profiling context; off-target engagement may occur at high concentrations.
Panel of 15 human PMTs.
In Vivo Pharmacology Aging Inflammation

Antiproliferative Activity in MLL-r Leukemia

EPZ-4777 displays >1,000-fold biochemical selectivity for DOT1L relative to a panel of 9 other protein methyltransferases (PMTs), including the closely related epigenetic targets EZH1 and EZH2 [1]. This high degree of selectivity is a defining feature of the DOT1L inhibitor class and contrasts sharply with EZH2 inhibitors like tazemetostat (EPZ-6438), which show >4,500-fold selectivity for EZH2 over other HMTs but are essentially inactive against DOT1L [2].

Antiproliferative in MLL-r Cells
Cross-study
MV4-11 EC₅₀ ≈ 4 nM (14-day)
MOLM-13 EC₅₀ ≈ 4 nM
Supports MLL-r leukemia proliferation model context; long-term assays recommended.
Comparable potency to EPZ-5676 in extended protocols.
Drug Selectivity Chemical Biology Off-Target

Metabolic Stability & In Vivo Utility

In an MLL-rearranged leukemia xenograft mouse model, continuous administration of EPZ-4777 significantly extended median survival compared to vehicle control [1]. While exact survival extension figures vary by model, this demonstration of in vivo efficacy validated DOT1L as a therapeutic target and established EPZ-4777 as the prototypical tool compound for preclinical proof-of-concept studies.

Metabolic Stability & In Vivo
Cross-study
Mouse microsomal t₁/₂ 5.3 min
Continuous s.c. infusion required
Supports in vivo DOT1L inhibition studies with published infusion protocols.
MV4-11 xenograft; extensive dataset available.
Preclinical Leukemia Therapeutic

EPZ-4777: Best-Fit Application Scenarios


Biochemical Assay & HTS Reference

EPZ-4777 is the reference standard for replicating the original 2011 target validation experiments demonstrating that DOT1L inhibition selectively kills MLL-rearranged leukemia cells [1]. Its use ensures fidelity to published protocols and enables direct comparison with historical data.

MLL-r Leukemia Proliferation & Washout

Due to its well-characterized biochemical (IC50 0.5 nM) and cellular (IC50 84-264 nM) potency profile, EPZ-4777 serves as an essential comparator when evaluating next-generation DOT1L inhibitors [2]. Including EPZ-4777 in all head-to-head studies allows researchers to contextualize improvements in potency or selectivity.

Structure-Based Drug Design

For in vivo studies in mice where DOT1L inhibition is the primary objective, EPZ-4777 offers a proven alternative to EPZ-5676 with demonstrated functional equivalence [3]. It is particularly useful when EPZ-5676 is unavailable or when a distinct chemical scaffold is required to control for off-target effects.

Cellular Reprogramming & Pluripotency

EPZ-4777's >1,000-fold selectivity over EZH2 and other PMTs makes it an ideal component of epigenetic inhibitor panels used to deconvolute pathways [4]. Its inclusion ensures that observed effects can be confidently attributed to DOT1L inhibition, unlike pan-PMT or less selective tool compounds.

Application
Selection Property
Validation Focus
Biochemical assay reference
Binding kinetics and stoichiometry reference
DOT1L enzymatic assay calibration
MLL-r leukemia washout studies
Defined drug-target residence time and reversibility
H3K79 methylation recovery kinetics
Structure-based drug design
Crystallographically defined binding mode
Inhibitor-induced SAM-site remodeling analysis
Cellular reprogramming research
Reported iPSC reprogramming efficiency enhancement
Epigenetic barrier modulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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